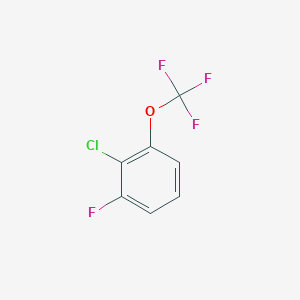

2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene

Description

2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a trifluoromethoxy group (-OCF₃), chlorine, and fluorine substituents.

Properties

IUPAC Name |

2-chloro-1-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUYWGOADSTTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-1-fluoro-3-nitrobenzene with trifluoromethanol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the trifluoromethoxy group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include derivatives where the chlorine or fluorine atoms are replaced by other functional groups.

Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives of the benzene ring.

Scientific Research Applications

2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs, particularly those requiring fluorinated aromatic compounds for enhanced biological activity.

Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key analogs :

1-Fluoro-3-(trifluoromethoxy)benzene (lacks Cl substituent)

1-Bromo-3-(trifluoromethoxy)benzene (Br instead of Cl/F)

1-Chloro-2-iodo-4-(trifluoromethoxy)benzene (different substituent positions)

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene (nitro and trichloromethoxy groups)

Key Observations :

- Halogen Effects : Bromine analogs (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) exhibit higher molecular weights and boiling points compared to fluoro/chloro derivatives due to bromine’s larger atomic mass and polarizability .

- Substituent Position : The ortho-chloro and para-fluoro arrangement in the target compound may increase steric hindrance and alter electronic effects compared to meta-substituted analogs like 1-fluoro-3-(trifluoromethoxy)benzene .

Structural and Electronic Properties

NMR Data Insights :

- 1-Fluoro-3-(trifluoromethoxy)benzene : The ¹H-NMR spectrum shows signals influenced by the electron-withdrawing -OCF₃ group, which deshields adjacent protons. For example, protons near the -OCF₃ group resonate at δ ~3.59–4.00 ppm.

- Z-1-Styryl-4-(trifluoromethoxy)benzene : Styrenic protons appear at δ ~6.5–7.2 ppm, highlighting how conjugation and substituents modulate chemical shifts.

Electronic Effects :

- The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions.

Reactivity :

- The compound’s electron-deficient aromatic ring may favor reactions such as nucleophilic aromatic substitution (e.g., with amines or thiols), similar to intermediates described in pharmaceutical synthesis .

Biological Activity

2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique trifluoromethoxy group enhances the compound's lipophilicity, which facilitates its interaction with biological membranes and molecular targets, leading to various biochemical effects.

The chemical structure of 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene can be summarized as follows:

| Property | Description |

|---|---|

| Chemical Formula | C7H3ClF4O |

| Molecular Weight | 202.54 g/mol |

| CAS Number | 128540-52-3 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The trifluoromethoxy group () is particularly significant as it not only increases the lipophilicity of the molecule but also influences its metabolic stability and biological interactions.

The biological activity of 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene is primarily attributed to its ability to penetrate cell membranes effectively. Once inside the cell, it interacts with specific enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Interaction: It can bind to receptors, influencing signaling pathways that govern cellular responses.

Biological Activity Studies

Research has indicated that compounds with trifluoromethoxy groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. A few notable studies include:

- Antiparasitic Activity: In a study examining fluorinated compounds, it was found that the incorporation of fluorine at specific positions significantly improved antiparasitic activity against Plasmodium falciparum, a malaria-causing parasite. The presence of a trifluoromethoxy group was linked to increased efficacy in inhibiting parasite growth .

- Anticancer Potential: Compounds similar to 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene have been evaluated for their anticancer properties. Research indicated that fluorinated derivatives could enhance cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and modulation of cell cycle regulators .

Case Study 1: Antiparasitic Efficacy

A recent investigation into the effects of fluorinated compounds on P. falciparum demonstrated that derivatives with enhanced lipophilicity showed lower EC50 values, indicating stronger antiparasitic effects. For instance, compounds with similar structural features exhibited EC50 values as low as 0.004 μM, suggesting significant potency against malaria parasites .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of fluorinated benzene derivatives reported that modifications in the structure led to compounds with IC50 values ranging from 10–300 μg/mL against breast cancer cell lines (MCF7). The trifluoromethoxy substitution was crucial in enhancing the overall bioactivity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Applications in Research and Industry

The compound is being explored for multiple applications across various fields:

- Pharmaceutical Development: As a building block in drug synthesis, particularly for developing fluorinated pharmaceuticals which often exhibit improved pharmacokinetic properties.

- Materials Science: Utilized in creating advanced materials due to its unique chemical properties, contributing to high thermal stability and resistance to degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.